Melanoma-associated antigen C1 (779-787)

CD4+ T-cell epitope MAGE-C1 cancer-testis antigen

Melanoma-associated antigen C1 (779-787) is a synthetic nonapeptide (sequence VSSFFSYTL) derived from the C-terminal domain of the MAGE-C1/CT7 cancer-testis antigen. MAGE-C1 is a member of the melanoma antigen gene family, with expression highly restricted to testicular germ cells and a wide variety of tumor types, including melanoma and multiple myeloma.

Molecular Formula
Molecular Weight
Cat. No. B1575033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanoma-associated antigen C1 (779-787)
SynonymsMelanoma-associated antigen C1 (779-787)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Melanoma-Associated Antigen C1 (779-787) Peptide: Sequence, Source, and Research-Grade Procurement Profile


Melanoma-associated antigen C1 (779-787) is a synthetic nonapeptide (sequence VSSFFSYTL) derived from the C-terminal domain of the MAGE-C1/CT7 cancer-testis antigen . MAGE-C1 is a member of the melanoma antigen gene family, with expression highly restricted to testicular germ cells and a wide variety of tumor types, including melanoma and multiple myeloma . Unlike other MAGE family members, MAGE-C1 contains a large insertion of short repetitive sequences, making it approximately 800 amino acids longer than other MAGE proteins . This peptide is supplied as a research-grade reagent for immunological assays, epitope mapping, and cancer immunology studies.

Why MAGE Family Peptides Cannot Be Interchanged: The Critical Distinction of CD4+ vs. CD8+ Epitope Targeting for Melanoma-Associated Antigen C1 (779-787)


Peptide fragments derived from the same MAGE-C1 protein are not functionally interchangeable. T-cell recognition is dictated by the precise peptide sequence bound to highly specific Major Histocompatibility Complex (MHC) molecules. Closely related MAGE-C1 peptides, such as p959 (ILFGISLREV) and p1083 (KVVEFLAML), have been experimentally validated as immunogenic CD8+ T-cell epitopes presented by HLA-A*02:01 [1]. In contrast, the 779-787 peptide (VSSFFSYTL) was identified as a minimal CD4+ T-cell epitope restricted by the HLA-DRB1*1501 class II molecule [2]. Substituting the 779-787 peptide for a MAGE-C1 CD8+ epitope in an assay would completely alter the responding T-cell population (CD4+ helper vs. CD8+ cytotoxic) and the requisite MHC restriction, leading to fundamentally incompatible and unreliable experimental results.

Quantitative Evidence Guide for Melanoma-Associated Antigen C1 (779-787): CD4+ Epitope Identity and Comparator Data


Confirmed CD4+ T-Cell Epitope Identity: A Distinct Alternative to the Well-Characterized CD8+ MAGE-C1 Epitopes

The MAGE-C1 (779-787) peptide is a validated minimal CD4+ T-cell epitope, offering a distinct functional target compared to the well-known MAGE-C1 CD8+ epitopes. While the peptides p959 and p1083 elicit CD8+ T-cell responses in 6/6 and 3/6 healthy donors respectively, their functional activity is restricted to the HLA-A*02:01 allele [1]. In contrast, a CD4+ T-cell clone from a melanoma patient was found to recognize the 779-787 minimal epitope, and this activation is restricted by the HLA-DRB1*1501 class II molecule [2]. This is a binary difference in the responding T-cell compartment (CD4+ helper vs. CD8+ cytotoxic), not a matter of degree.

CD4+ T-cell epitope MAGE-C1 cancer-testis antigen

Spontaneous In Vivo Immunogenicity: Evidence of a Pre-Existing CD4+ Memory T-Cell Response in Cancer Patients

A key differentiator is the evidence of spontaneous in vivo immunogenicity. The 779-787 epitope is recognized by CD4+ memory T-cells arising naturally in cancer patients, indicating pre-existing in vivo processing and presentation of this specific peptide. The study found that CT7-specific CD4+ T-cell responses (including against the 779-787 epitope) were detected in 3 out of 26 (11.5%) melanoma patients and were exclusively derived from the pre-existing CD45RA− memory CD4+ T-cell pool [1]. This contrasts with MAGE-C1 CD8+ epitopes p959 and p1083, which were identified through in vitro priming of T-cells from healthy donors rather than from a pre-existing memory response in patients [2].

tumor immunology memory T-cells cancer vaccine

Cytotoxic Potential of a Tumor-Specific CD4+ T-Cell Clone: Functional Relevance Beyond Help

The CD4+ T-cell clone specific for the 779-787 epitope exhibits cytotoxic activity, secreting perforin. This functional attribute is distinct from the helper role typically associated with CD4+ T-cells and positions this clone as a CD4+ CTL [1]. This stands in contrast to the canonical CD8+ CTL function of the MAGE-C1 p959 and p1083 epitopes, which demonstrate perforin/granzyme-mediated lysis of myeloma cells [2]. While both T-cell types ultimately exhibit cytotoxicity, the pathways of antigen recognition (MHC-II vs MHC-I) and the broader immunological context are fundamentally different, making them complementary rather than redundant targets.

CD4+ CTL perforin tumor immunology

Key Research Application Scenarios for Melanoma-Associated Antigen C1 (779-787) Peptide Based on Evidenced CD4+ Epitope Properties


Monitoring and Quantifying Spontaneous Tumor-Specific CD4+ Memory Responses in Patient Samples

The MAGE-C1 (779-787) peptide and corresponding MHC Class II tetramers can be used in ELISPOT or flow cytometry assays to directly enumerate and characterize pre-existing MAGE-C1-specific CD4+ memory T-cells from the peripheral blood of cancer patients. This is based on evidence that these memory cells exist in CT7+ patients and can be detected ex vivo [1]. This assay would serve as a specific immunomonitoring tool, distinct from assays using MAGE-C1 CD8+ epitopes, to assess the natural anti-tumor CD4+ immune status.

Investigating the Functional Role of Tumor-Specific Cytotoxic CD4+ T-Cells (CD4+ CTLs)

The 779-787 peptide can be used to generate, expand, and functionally characterize CD4+ CTL clones from patient samples. This application is supported by the finding that CT7-specific CD4+ T-cell clones can secrete perforin and exert cytotoxicity [1]. Researchers can use this peptide to dissect the killing mechanisms of CD4+ CTLs, compare their efficacy to CD8+ CTLs, and explore their potential role in adoptive cell therapy, a research area not addressable with standard MAGE-C1 CD8+ epitopes.

Peptide-Based Vaccine Formulation Designed to Boost Helper and Cytotoxic CD4+ T-Cell Responses

The peptide is a viable candidate component for a multi-epitope cancer vaccine aiming to induce a polyfunctional T-cell response. Its inclusion is justified by the evidence of its natural immunogenicity and the formation of memory cells in patients [1]. A vaccine incorporating this peptide could be designed to specifically boost a pre-existing CD4+ memory response, a strategy fundamentally different from, and potentially synergistic with, vaccines designed to prime de novo CD8+ T-cell responses against epitopes like p959 and p1083.

Discriminating CD4+ vs. CD8+ T-Cell Epitopes in Antigen Processing and Presentation Studies

The 779-787 peptide serves as a defined, positive control CD4+ epitope for assays designed to specifically interrogate the MHC Class II antigen processing and presentation pathway in tumor cells or professional antigen-presenting cells. Its known HLA-DRB1*1501 restriction [1] provides a validated system to study Class II presentation, clearly distinguishable from Class I presentation systems using MAGE-C1 CD8+ epitopes.

Quote Request

Request a Quote for Melanoma-associated antigen C1 (779-787)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.